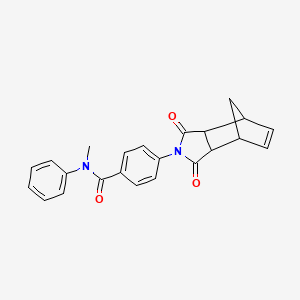
(Z)-4-chloro-5-(2-(pyridin-2-ylmethylene)hydrazinyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-[(2Z)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring fused with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[(2Z)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-2,3-dihydropyridazin-3-one typically involves the condensation of 4-chloro-3-hydrazinylpyridazine with pyridine-2-carbaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Chloro-5-[(2Z)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxide derivatives.
Reduction: Formation of 4-amino-5-[(2Z)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-2,3-dihydropyridazin-3-one.
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-[(2Z)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-chloro-5-[(2Z)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
類似化合物との比較
Similar Compounds
- 4-Chloro-3-hydrazinylpyridazine
- Pyridine-2-carbaldehyde
- Pyridazine derivatives
Uniqueness
4-Chloro-5-[(2Z)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-2,3-dihydropyridazin-3-one is unique due to its fused pyridazine-pyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns, making it a valuable compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C10H8ClN5O |
|---|---|
分子量 |
249.65 g/mol |
IUPAC名 |
5-chloro-4-[(2Z)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H8ClN5O/c11-9-8(6-14-16-10(9)17)15-13-5-7-3-1-2-4-12-7/h1-6H,(H2,15,16,17)/b13-5- |
InChIキー |
GAGAXYOOWXHGJU-ACAGNQJTSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl |
正規SMILES |
C1=CC=NC(=C1)C=NNC2=C(C(=O)NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628698.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628700.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)propanamide](/img/structure/B11628706.png)
![Ethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11628714.png)

![(2Z)-2-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11628728.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628733.png)
![3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11628736.png)
![4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11628755.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628761.png)

![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628772.png)
![4-chloro-N-[(2E)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11628786.png)
![5-Benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11628794.png)
